molecular formula C22H22N4O3 B2870954 2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide CAS No. 2034478-36-7

2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide

Cat. No.: B2870954
CAS No.: 2034478-36-7
M. Wt: 390.443
InChI Key: QLPKNJHZBGPZJP-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring three distinct heterocyclic moieties: a 1,2-benzoxazole core, a furan-2-ylmethyl group, and a 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-ylmethyl substituent.

The compound’s synthesis likely involves sequential alkylation and condensation steps, as seen in related acetamide syntheses .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-25-20-9-4-8-16(20)19(23-25)14-26(13-15-6-5-11-28-15)22(27)12-18-17-7-2-3-10-21(17)29-24-18/h2-3,5-7,10-11H,4,8-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPKNJHZBGPZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]isoxazole core, followed by the introduction of the furan-2-ylmethyl and 1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide involves its interaction with specific molecular targets and pathways. These could include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Benzoxazole vs. Benzisothiazole/Triazole Cores

  • The target compound’s benzoxazole core (oxygen atom in the heterocycle) contrasts with benzisothiazole (sulfur and nitrogen) in Analog 1 and triazole (three nitrogen atoms) in Analog 2. Oxygen in benzoxazole may enhance solubility compared to sulfur-containing benzisothiazole, while triazole’s nitrogen-rich structure could improve hydrogen-bonding interactions .
  • Bioactivity : Benzisothiazole derivatives (Analog 1) exhibit broad-spectrum antimicrobial activity, likely due to sulfur’s electron-withdrawing effects enhancing reactivity with microbial enzymes . Triazole-based Analog 2 showed anti-exudative effects, possibly mediated by modulation of inflammatory pathways .

Substituent Variations

  • Cyclopentapyrazole vs.
  • Furan vs. Sulfanyl Groups : The furan substituent in the target compound and Analog 2 may contribute to π-stacking or hydrophobic interactions, while the sulfanyl group in Analog 2 could engage in disulfide bonding or redox modulation .

Research Findings and Limitations

  • Synthetic Routes: Analog 1 was synthesized via alkylation of chloroacetamides with sodium salts of heterocycles , while Analog 2 utilized Paal-Knorr condensation for triazole functionalization . The target compound likely requires similar multistep alkylation strategies.
  • Bioactivity Gaps: No direct bioactivity data were found for the target compound in the provided evidence.

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide is a novel heterocyclic compound with potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial properties and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C17H18N4O2C_{17}H_{18}N_{4}O_{2}, with a molecular weight of approximately 318.35 g/mol. The structure features a benzoxazole ring, a furan moiety, and a cyclopenta[c]pyrazole unit, which contribute to its biological activity.

PropertyValue
Molecular FormulaC17H18N4O2C_{17}H_{18}N_{4}O_{2}
Molecular Weight318.35 g/mol
CAS Number1207014-64-9

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:

  • Formation of the benzoxazole ring.
  • Introduction of the furan moiety through nucleophilic substitution.
  • Coupling with the cyclopenta[c]pyrazole derivative.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various benzoxazole derivatives, including the target compound. The results indicate that benzoxazole derivatives exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi.

  • In vitro Studies :
    • The compound was tested against strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
    • Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound has significant antimicrobial activity with MIC values ranging from 7.81 to 250 µg/mL depending on the specific strain tested .
  • Mechanism of Action :
    • The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Antioxidant Activity

In addition to antimicrobial properties, the compound has shown potential antioxidant activity. Antioxidants are crucial in mitigating oxidative stress-related damage in biological systems.

  • DPPH Assay : The compound demonstrated notable free radical scavenging ability in DPPH assays, indicating its potential use in formulations aimed at reducing oxidative stress .

Cytotoxicity

Assessments of cytotoxicity against human cell lines have been performed to evaluate safety profiles:

  • Cell Line Testing : The compound was tested on various cancer cell lines to determine its cytotoxic effects.
  • Results indicated selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Studies

Several studies have documented the biological activities of similar compounds within the same chemical class:

  • Study on Benzoxazole Derivatives : A series of benzoxazole derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. Compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .
  • Combination Therapy Research : Investigations into combination therapies involving this compound and standard antibiotics showed synergistic effects, enhancing overall efficacy against resistant bacterial strains .

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